Flumetasona-17,20 21-Aldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

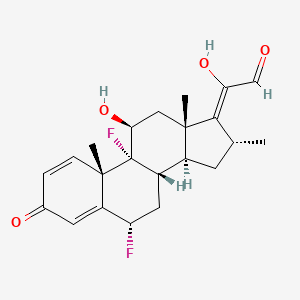

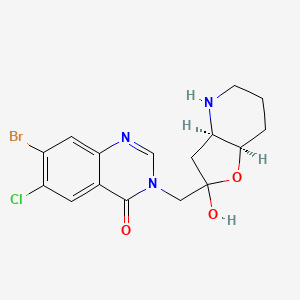

Flumethasone-17,20 21-Aldehyde is a biochemical used for proteomics research . It is a degradation and metabolic intermediate of Flumethasone .

Synthesis Analysis

A process for preparing flumethasone, which includes Flumethasone-17,20 21-Aldehyde as an intermediate, involves reacting a compound of formula (IIIa) with an electrophilic fluorination agent .Molecular Structure Analysis

The Flumethasone-17,20 21-Aldehyde molecule contains a total of 57 bonds. There are 31 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic aldehyde, 1 aliphatic ketone, 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis

Flumethasone, the parent compound of Flumethasone-17,20 21-Aldehyde, is a glucocorticoid receptor agonist. This complex binds to the nucleus causing a variety of genetic activation and repressions .Physical And Chemical Properties Analysis

Flumethasone-17,20 21-Aldehyde has a molecular formula of C22H26F2O4 and a molecular weight of 392.44 . It appears as a solid .Aplicaciones Científicas De Investigación

Propiedades Antiinflamatorias

La flumetasona es un éster de corticosteroide difluorado moderadamente potente con propiedades antiinflamatorias . Como es una sal privada, su acción antiinflamatoria se concentra en el sitio de aplicación. Este efecto local en las áreas afectadas provoca una rápida disminución de la inflamación .

Propiedades Antipruriginosas

La flumetasona también tiene propiedades antipruriginosas . Esto significa que puede ayudar a aliviar la picazón, lo cual es particularmente útil en condiciones como la dermatitis y el eccema .

Propiedades Vasoconstrictoras

Además de sus propiedades antiinflamatorias y antipruriginosas, la flumetasona tiene propiedades vasoconstrictoras . Esto significa que puede causar el estrechamiento de los vasos sanguíneos, lo que puede ayudar a reducir la hinchazón y la inflamación .

Tratamiento de Afecciones Cutáneas

La flumetasona se utiliza para tratar una variedad de afecciones cutáneas, incluyendo dermatitis de contacto, dermatitis atópica, eccema, psoriasis y erupción del pañal . Sus propiedades antiinflamatorias, antipruriginosas y vasoconstrictoras la hacen efectiva para estas aplicaciones .

Formulaciones Farmacéuticas

La flumetasona se puede encontrar en diversas formulaciones farmacéuticas. Por ejemplo, se ha utilizado en combinación con otras sustancias en formulaciones de gotas para los oídos o en presencia de conservante de fenoxietanol (PEP) en formulaciones de crema .

Química Analítica

La flumetasona se utiliza en química analítica, particularmente en el desarrollo de nuevos métodos de separación. Por ejemplo, se ha utilizado para la evaluación simultánea de flumetasona pivalato (FP) y clioquinol (CL) en sus combinaciones en formulaciones de gotas para los oídos o en presencia de conservante de fenoxietanol (PEP) en sus formulaciones de crema

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Flumethasone-17,20 21-Aldehyde primarily targets the glucocorticoid receptor . The glucocorticoid receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .

Mode of Action

As a glucocorticoid receptor agonist, Flumethasone-17,20 21-Aldehyde binds to the glucocorticoid receptor, forming a complex that translocates to the nucleus . This complex then interacts with specific DNA sequences, leading to a variety of genetic activations and repressions . The result is a decrease in the production of inflammatory mediators and suppression of the immune response .

Biochemical Pathways

The binding of Flumethasone-17,20 21-Aldehyde to the glucocorticoid receptor influences several biochemical pathways. It inhibits the function of the lymphatic system, reduces immunoglobulin and complement concentrations, lowers lymphocyte concentrations, and prevents antigen-antibody binding . These actions collectively suppress the immune response and reduce inflammation .

Pharmacokinetics

It is known that corticosteroids like flumethasone are metabolized in the liver, primarily by the cyp3a4 enzyme . The terminal elimination half-life, total body clearance, and volume of distribution at steady state are factors that can impact the bioavailability of the drug .

Result of Action

The primary result of Flumethasone-17,20 21-Aldehyde’s action is a decrease in inflammation, exudation, and itching . This makes it effective in treating various skin conditions, including contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .

Propiedades

IUPAC Name |

(2Z)-2-[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18,27-28H,6,8-9H2,1-3H3/b19-17-/t11-,13+,14+,16+,18+,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCUKBHXADCVFA-SUSRVUQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747792 |

Source

|

| Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28400-50-2 |

Source

|

| Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)

![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)